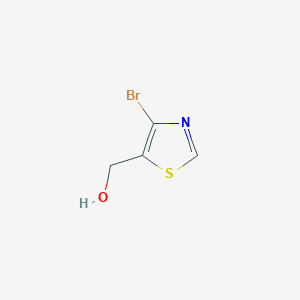

(4-Bromothiazol-5-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4-bromo-1,3-thiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNOS/c5-4-3(1-7)8-2-6-4/h2,7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCLVZNNBVGGFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627951 | |

| Record name | (4-Bromo-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262444-15-5 | |

| Record name | (4-Bromo-1,3-thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Thiazole Moiety: Significance in Heterocyclic Chemistry

The thiazole (B1198619) ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a fundamental scaffold in the realm of heterocyclic chemistry. researchgate.netsciencepublishinggroup.com This structural motif is not merely a synthetic curiosity but is found at the heart of numerous biologically active natural products and synthetic drugs. tandfonline.com The presence of both a nitrogen and a sulfur atom imparts unique electronic properties to the ring system, allowing for a diverse range of chemical transformations. ijper.org Thiazoles can act as ligands for various biological targets and are integral components in a wide array of therapeutic agents, including antimicrobial, antiretroviral, antifungal, and anticancer drugs. ijper.org The ability to introduce a variety of substituents at different positions on the thiazole ring allows for the fine-tuning of a molecule's biological activity and physicochemical properties, making it a privileged structure in drug discovery and medicinal chemistry. tandfonline.comijper.org

Contextualizing 4 Bromothiazol 5 Yl Methanol As a Versatile Synthetic Intermediate

(4-Bromothiazol-5-yl)methanol distinguishes itself as a highly versatile building block due to the specific arrangement of its functional groups. The compound features a bromine atom at the 4-position and a hydroxymethyl group at the 5-position of the thiazole (B1198619) ring. sigmaaldrich.comguidechem.com This strategic placement of a halogen and an alcohol function provides two distinct points for chemical modification, enabling sequential and regioselective reactions.

The bromine atom, an excellent leaving group, readily participates in a variety of cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups at the C4 position. mdpi.com This capability is crucial for building molecular complexity and exploring the structure-activity relationships of new compounds. The hydroxymethyl group, on the other hand, can be easily oxidized to an aldehyde or a carboxylic acid, or can be converted into other functional groups like halides or amines, providing further avenues for derivatization. growingscience.com The presence of both these functionalities on the same molecule allows for a dual approach to synthesis, where each site can be manipulated independently to construct a wide range of complex target molecules.

Below is a table summarizing the key physicochemical properties of this compound:

| Property | Value |

| CAS Number | 262444-15-5 |

| Molecular Formula | C4H4BrNOS |

| Molecular Weight | 194.05 g/mol |

| Appearance | White to Yellow Solid or liquid |

| pKa (Predicted) | 12.89 ± 0.10 |

| Storage Temperature | 2-8°C under an inert atmosphere |

Overview of Research Directions and Applications

Reductive Approaches from Precursor Aldehydes

A primary and direct method for synthesizing this compound involves the reduction of its corresponding aldehyde precursor, 4-Bromothiazole-5-carbaldehyde. This transformation focuses on the selective conversion of the aldehyde functional group to a primary alcohol without altering the core bromothiazole scaffold.

The reduction of 4-Bromothiazole-5-carbaldehyde to this compound is efficiently accomplished using sodium borohydride (B1222165) (NaBH₄). growingscience.com This reagent is a mild and selective reducing agent, ideal for converting aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comlibretexts.org The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. chemguide.co.uk This initial attack breaks the carbon-oxygen pi bond, forming an intermediate alkoxide, which is subsequently protonated during the workup step (often with water or a mild acid) to yield the final primary alcohol. libretexts.orgchemguide.co.uk

Research has demonstrated that this method can be quantitative, providing an excellent yield of this compound from the aldehyde precursor. growingscience.com The use of NaBH₄ is advantageous due to its high selectivity, as it does not typically reduce other functional groups like esters or amides under standard conditions. masterorganicchemistry.comlibretexts.org

Table 1: Sodium Borohydride Reduction of 4-Bromothiazole-5-carbaldehyde

| Substrate | Reagent | Product | Yield (%) | Source(s) |

|---|

Catalytic Hydrogenation Routes

Catalytic hydrogenation offers an alternative pathway, particularly for the synthesis of this compound from more complex, halogen-rich precursors. This method involves the use of hydrogen gas and a metal catalyst to achieve selective dehalogenation.

This compound can be synthesized via the catalytic hydrogenation of (2,4-Dibromo-1,3-thiazol-5-yl)methanol. growingscience.com In this process, the polyhalogenated thiazole is treated with hydrogen gas in the presence of a suitable catalyst. The reaction is designed to selectively remove the bromine atom at the 2-position of the thiazole ring while retaining the bromine at the 4-position and the methanol (B129727) group at the 5-position. The success of this route hinges on the differential reactivity of the halogen atoms on the thiazole ring, allowing for controlled, regioselective dehalogenation.

Table 2: Synthesis via Catalytic Hydrogenation

| Precursor | Product | Note | Source(s) |

|---|

Exploration of Alternative Synthetic Pathways

Beyond direct reduction and hydrogenation, the synthesis of functionalized thiazoles often requires innovative strategies to install substituents at specific positions that are not easily accessible through classical methods. The halogen dance reaction represents one such powerful tool.

The halogen dance reaction (HDR) is a base-induced intramolecular migration of a halogen atom on an aromatic or heteroaromatic ring. acs.orgrsc.org This reaction is a valuable method for preparing halogenated isomers that are otherwise difficult to synthesize. rsc.org In the context of thiazole chemistry, the HDR can be used to create the 4-bromo substitution pattern found in the precursors to this compound. growingscience.comacs.orgthieme-connect.com

The process is typically initiated by treating a bromothiazole derivative with a strong base, such as lithium diisopropylamide (LDA), at low temperatures. acs.orgthieme-connect.com The base deprotonates the most acidic position on the thiazole ring, forming a lithiated intermediate. This is followed by a transposition of the lithium and halogen moieties, leading to a new, more stable organolithium species where the halogen has "danced" to a different position. acs.orgthieme-connect.com

For instance, subjecting 2-triisopropylsilyl-5-bromothiazole to LDA can induce a rearrangement to the corresponding 4-bromo derivative in high yield. acs.org This strategy effectively moves the bromine from position 5 to 4. Similarly, starting with 2-bromothiazole, a one-pot, multistep reaction involving LDA can generate highly functionalized 4-bromothiazole (B1332970) derivatives. acs.orgnih.gov These 4-bromo intermediates are crucial for subsequent elaboration into molecules like 4-Bromothiazole-5-carbaldehyde, which, as discussed previously, is a direct precursor to this compound. growingscience.com

Table 3: Examples of Halogen Dance Reactions in Thiazole Synthesis

| Starting Material | Reagents | Key Intermediate/Product | Application | Source(s) |

|---|---|---|---|---|

| 2-Triisopropylsilyl-5-bromothiazole | LDA, -78 °C | 4-Bromo-2-triisopropylsilyl-5-lithiothiazole | Rearrangement of bromine from position 5 to 4. | acs.org |

| 5-Bromo-2-chlorothiazole | LDA | 4-Bromo-2-chloro-5-lithiothiazole | Creates a new reactive center at position 4 for further functionalization. | thieme-connect.com |

Derivatization at the Hydroxymethyl Group

The hydroxyl group of this compound serves as a convenient handle for a multitude of chemical modifications. These include conversion to halomethyl derivatives, nucleophilic displacement reactions, oxidation to aldehydes, and the subsequent formation of oximes and nitriles.

Conversion to Halomethyl Derivatives (e.g., 4-bromo-5-(chloromethyl)-1,3-thiazole) via Mesyl Chloride

The transformation of the hydroxymethyl group into a more reactive halomethyl group is a crucial step for further functionalization. One effective method involves the use of mesyl chloride in the presence of a base. For instance, the treatment of this compound with mesyl chloride and triethylamine (B128534) (Et3N) in dichloromethane (B109758) at room temperature facilitates the replacement of the hydroxyl group with a chlorine atom, yielding 4-bromo-5-(chloromethyl)-1,3-thiazole. growingscience.com This chloromethyl derivative is a key intermediate for subsequent nucleophilic substitution reactions.

Nucleophilic Displacement Reactions (e.g., Azidation to 5-(azidomethyl)-4-bromo-1,3-thiazole)

The chlorine atom in 4-bromo-5-(chloromethyl)-1,3-thiazole is readily displaced by various nucleophiles. A notable example is the azidation reaction to produce 5-(azidomethyl)-4-bromo-1,3-thiazole. This is typically achieved by reacting the chloromethyl derivative with sodium azide (B81097) (NaN3) in a solvent such as dimethylformamide (DMF). growingscience.com The resulting azide serves as a precursor for the synthesis of primary amines.

Reduction of Azides to Primary Amines (e.g., 1-(4-bromo-1,3-thiazol-5-yl)methanamine)

The azido (B1232118) group in 5-(azidomethyl)-4-bromo-1,3-thiazole can be efficiently reduced to a primary amine. A common method for this transformation is the Staudinger reaction, which involves treatment with triphenylphosphine (B44618) (PPh3) in a solvent mixture like tetrahydrofuran (B95107) (THF) and water. This reaction proceeds to form an iminophosphorane intermediate, which is then hydrolyzed to yield 1-(4-bromo-1,3-thiazol-5-yl)methanamine. growingscience.com The amine can be isolated as its dihydrochloride (B599025) salt in high yield. growingscience.com

Oxidation Reactions to Carbaldehyde Derivatives (e.g., 4-bromo-1,3-thiazole-5-carbaldehyde)

The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 4-bromo-1,3-thiazole-5-carbaldehyde. Various oxidizing agents can be employed for this purpose. One literature report describes the use of the Dess-Martin periodinane reagent, which provides the aldehyde in a yield of 82%. growingscience.com Another approach involves the deprotection of an acetal (B89532) precursor. For example, 4-bromo-5-(1,3-dioxolan-2-yl)thiazole can be hydrolyzed using p-toluenesulfonic acid (p-TSA) in a mixture of acetone (B3395972) and water to afford 4-bromo-1,3-thiazole-5-carbaldehyde. growingscience.com This aldehyde is a crucial intermediate for the synthesis of various biologically active molecules. growingscience.com

Formation of Oxime Derivatives (e.g., 1-(4-bromo-1,3-thiazol-5-yl)-N-hydroxymethanimine)

The carbaldehyde derivative, 4-bromo-1,3-thiazole-5-carbaldehyde, readily undergoes condensation reactions with hydroxylamine (B1172632) hydrochloride. In the presence of a base like sodium acetate, the reaction leads to the formation of the corresponding oxime, 1-(4-bromo-1,3-thiazol-5-yl)-N-hydroxymethanimine. growingscience.com These oximes can exist as a mixture of E- and Z-isomers. growingscience.com

Dehydration of Oximes to Nitrile Derivatives (e.g., 4-bromo-1,3-thiazole-5-carbonitrile)

The oxime, 1-(4-bromo-1,3-thiazol-5-yl)-N-hydroxymethanimine, can be dehydrated to form the corresponding nitrile, 4-bromo-1,3-thiazole-5-carbonitrile. This transformation can be achieved by heating the oxime with a dehydrating agent such as trifluoroacetic anhydride. growingscience.com This reaction provides a direct route to introduce a cyano group at the 5-position of the 4-bromothiazole ring, yielding the final product in high yield. growingscience.com

Data Tables

Table 1: Chemical Transformations of this compound

| Starting Material | Reagents and Conditions | Product |

| This compound | Mesyl chloride, Et3N, Dichloromethane, Room Temperature | 4-bromo-5-(chloromethyl)-1,3-thiazole growingscience.com |

| 4-bromo-5-(chloromethyl)-1,3-thiazole | NaN3, DMF | 5-(azidomethyl)-4-bromo-1,3-thiazole growingscience.com |

| 5-(azidomethyl)-4-bromo-1,3-thiazole | PPh3, THF/H2O | 1-(4-bromo-1,3-thiazol-5-yl)methanamine growingscience.com |

| This compound | Dess-Martin periodinane | 4-bromo-1,3-thiazole-5-carbaldehyde growingscience.com |

| 4-bromo-5-(1,3-dioxolan-2-yl)thiazole | p-TSA, Acetone/H2O | 4-bromo-1,3-thiazole-5-carbaldehyde growingscience.com |

| 4-bromo-1,3-thiazole-5-carbaldehyde | Hydroxylamine hydrochloride, Sodium acetate | 1-(4-bromo-1,3-thiazol-5-yl)-N-hydroxymethanimine growingscience.com |

| 1-(4-bromo-1,3-thiazol-5-yl)-N-hydroxymethanimine | Trifluoroacetic anhydride | 4-bromo-1,3-thiazole-5-carbonitrile growingscience.com |

Reactions Involving the Thiazole Ring Bromine Atom

The bromine atom at the 4-position of the thiazole ring is a linchpin for introducing molecular diversity. Its susceptibility to various chemical manipulations, including metalation, cross-coupling, and carbonylation, provides chemists with powerful tools to construct novel and complex molecules.

Metalation Strategies for Further Functionalization (e.g., with n-Butyllithium)

Metalation, particularly through lithium-halogen exchange, is a fundamental strategy for activating the C-4 position of the thiazole ring for subsequent reactions with electrophiles. The use of strong bases like n-butyllithium (n-BuLi) is a common approach. chemicalbook.comwikipedia.org This organolithium reagent can effectively deprotonate a wide range of C-H bonds, but in the case of this compound, it primarily engages in a halogen-lithium exchange with the bromine atom. chemicalbook.com This reaction is typically conducted at low temperatures, such as -78 °C in a solvent like tetrahydrofuran (THF), to prevent side reactions. chemicalbook.comwikipedia.org

The resulting lithiated intermediate is a potent nucleophile that can react with various electrophiles to introduce new functional groups at the 4-position. For instance, quenching the reaction with an electrophile like iodine (I₂) would yield 4-iodo-thiazole derivatives. growingscience.com This method's utility is somewhat limited by the potential for competing reactions, such as dehydrohalogenation, where n-butyllithium acts as a base. chemicalbook.com

A solution of 4-bromo-5-(1,3-dioxolan-2-yl)-2-(tripropan-2-ylsilyl)-1,3-thiazole in dry THF can be cooled to -90°C, followed by the dropwise addition of n-butyllithium to generate the lithiated species for subsequent reactions. growingscience.com The choice of solvent is critical, as n-butyllithium can deprotonate THF, especially at higher temperatures. chemicalbook.comwikipedia.org

Catalytic Cross-Coupling Methodologies for C-C Bond Formation (General Considerations)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) bonds with high efficiency and selectivity. pitt.edutcichemicals.com These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst. tcichemicals.com For this compound and its derivatives, the bromine atom serves as an excellent handle for such transformations.

Commonly employed cross-coupling reactions include the Suzuki, Negishi, and Sonogashira reactions. pitt.edu The Suzuki reaction, for instance, couples an organoboron compound with an organic halide. csic.es The Negishi reaction utilizes an organozinc reagent, while the Sonogashira reaction couples a terminal alkyne with an organic halide. pitt.eduresearchgate.net

These methodologies allow for the introduction of a wide variety of substituents, including alkyl, aryl, and alkynyl groups, at the 4-position of the thiazole ring. researchgate.net The regioselectivity of these reactions is a key advantage, with the coupling occurring preferentially at the more electron-deficient 2-position if both 2 and 4 positions were brominated. researchgate.net This preferential reactivity allows for the synthesis of 2-substituted 4-bromothiazoles, which can then undergo a second cross-coupling reaction at the 4-position. researchgate.net

| Cross-Coupling Reaction | Nucleophile | Typical Catalyst | Bond Formed |

| Suzuki Reaction | Organoboron compound | Palladium(0) complexes | Aryl-Aryl, Aryl-Vinyl |

| Negishi Reaction | Organozinc compound | Palladium(0) or Nickel(0) complexes | Alkyl-Aryl, Alkyl-Vinyl |

| Sonogashira Reaction | Terminal alkyne | Palladium(0) complex and a copper(I) co-catalyst | Aryl-Alkynyl |

Carbonylation Reactions for Introduction of Carbonyl Groups

Carbonylation reactions offer a direct route to introduce carbonyl-containing functional groups, such as esters and amides, onto the thiazole ring. This transformation typically involves reacting the brominated thiazole with carbon monoxide (CO) in the presence of a palladium catalyst and a suitable nucleophile, like an alcohol or an amine. growingscience.com

For example, the carbonylation of 4-bromo-1,3-thiazole in a carbon monoxide atmosphere with triethylamine and a palladium catalyst, Pd(dppf)Cl₂, in methanol can lead to the formation of the corresponding methyl carboxylate derivative. growingscience.com This reaction often requires elevated temperatures and pressures to proceed efficiently. growingscience.com The introduction of a carbonyl group opens up further avenues for chemical modification, as this group can be readily transformed into other functionalities.

Construction of Thiazole Derivative Libraries for Research Screening

The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. nih.govresearchgate.net The ability to rapidly generate a diverse collection, or library, of thiazole derivatives is crucial for screening programs aimed at identifying new drug candidates. nih.govtandfonline.com this compound and its derivatives are valuable starting materials for the construction of such libraries. growingscience.com

The synthetic strategies discussed previously, including metalation, cross-coupling, and carbonylation, are instrumental in this process. By systematically varying the electrophiles, coupling partners, and nucleophiles used in these reactions, a large number of structurally distinct thiazole derivatives can be synthesized. growingscience.comtandfonline.com This approach, often referred to as parallel synthesis or combinatorial chemistry, allows for the efficient exploration of the chemical space around the thiazole core.

For example, starting from a common intermediate like 4-bromo-1,3-thiazole-5-carbaldehyde, which can be obtained from this compound via oxidation, a variety of functional group transformations can be performed. growingscience.com These can include reductions, oximations, and conversions to difluoromethyl groups, expanding the diversity of the resulting library. growingscience.com The resulting libraries of thiazole derivatives can then be screened for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.net

Applications in Medicinal Chemistry and Drug Discovery Research

Role as a Precursor in Developing Bioactive Scaffolds

(4-Bromothiazol-5-yl)methanol serves as a crucial starting material for the construction of diverse bioactive scaffolds. The presence of both a bromine atom and a methanol (B129727) group allows for a variety of chemical transformations. cymitquimica.com The bromine at the 4-position enhances the electrophilic character of the thiazole (B1198619) ring, making it amenable to nucleophilic substitution reactions. cymitquimica.com Simultaneously, the methanol group at the 5-position can be oxidized to an aldehyde or converted to other functional groups, further expanding its synthetic utility. growingscience.com

This dual reactivity enables chemists to introduce a wide range of substituents and build complex molecular architectures. For instance, the methanol group can be oxidized to 4-bromo-1,3-thiazole-5-carbaldehyde, a key intermediate for synthesizing potent antagonists of the CXCR3 chemokine receptor. growingscience.com Furthermore, the bromine atom can be displaced or utilized in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, leading to the generation of novel heterocyclic systems with potential therapeutic applications. nih.gov

Synthesis of Potential Chemokine Receptor Modulators

Chemokine receptors are a family of G protein-coupled receptors (GPCRs) that play a critical role in the immune system by directing the migration of leukocytes. nih.govnih.gov Their dysregulation is implicated in a variety of inflammatory and autoimmune diseases, as well as in cancer and HIV infection, making them attractive targets for therapeutic intervention. nih.govgoogle.com this compound has emerged as a valuable building block in the synthesis of molecules designed to modulate the activity of these receptors.

CXCR3 Receptor Antagonists for Inflammatory and Autoimmune Disorders

The C-X-C chemokine receptor 3 (CXCR3) is predominantly expressed on activated T cells and is involved in their recruitment to sites of inflammation. nih.gov Consequently, antagonists of CXCR3 are being investigated as potential treatments for a range of inflammatory and autoimmune conditions. nih.govgoogle.com

Research has shown that this compound is a key precursor in the synthesis of potent and selective CXCR3 receptor antagonists. growingscience.com The synthesis often involves the oxidation of this compound to the corresponding aldehyde, 4-bromo-1,3-thiazole-5-carbaldehyde. growingscience.com This aldehyde then serves as a crucial component in the construction of more complex molecules that can effectively block the CXCR3 receptor, thereby inhibiting the inflammatory cascade.

Intermediate for Novel Pyrazole (B372694) and Imidazole (B134444) Syntheses with Pharmaceutical Relevance

Pyrazole and imidazole moieties are prevalent in a vast number of pharmaceutically active compounds, exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govnih.gov The versatility of this compound extends to its use as an intermediate in the synthesis of novel pyrazole and imidazole-containing compounds.

Recent studies have demonstrated the utility of this compound derivatives in creating complex heterocyclic systems. For example, a synthetic route to produce arylpyrazolethiazole derivatives for imaging α-synuclein aggregates, which are implicated in Parkinson's disease, utilizes a bromothiazole-containing intermediate. acs.org The synthesis involves the reaction of a chalcone (B49325) with hydrazine (B178648) to form the pyrazole ring, showcasing how the bromothiazole unit can be incorporated into larger, more complex structures with significant biological relevance. acs.org Similarly, the imidazole core can be constructed through multi-component reactions where a derivative of this compound could serve as a key building block. nih.gov

Contribution to the Discovery of Pharmacologically Promising Compounds

The application of this compound as a synthetic intermediate has directly contributed to the discovery of a variety of pharmacologically promising compounds. growingscience.com Its structural features allow for the exploration of diverse chemical spaces, leading to the identification of novel molecules with potent biological activities.

For instance, derivatives of this compound have been incorporated into molecules targeting the spinal muscular atrophy (SMN) protein, showcasing its relevance in addressing genetic disorders. nih.gov In one approach, 1-(4-bromothiazol-2-yl)piperidine-4-carboxamide, a derivative that could be conceptually linked back to this compound through functional group interconversions, was used as a key building block in Suzuki coupling reactions to generate a library of 4-arylthiazolyl piperidine (B6355638) analogs. nih.gov This highlights the compound's role in generating compound libraries for high-throughput screening and structure-activity relationship (SAR) studies, which are fundamental to modern drug discovery.

The table below provides a summary of key compounds and their relevance discussed in this article.

| Compound Name | Application/Relevance |

| This compound | Versatile intermediate in medicinal chemistry. cymitquimica.com |

| 4-Bromo-1,3-thiazole-5-carbaldehyde | Intermediate for CXCR3 receptor antagonists. growingscience.com |

| Arylpyrazolethiazole derivatives | Potential for imaging α-synuclein aggregates. acs.org |

| 1-(4-Bromothiazol-2-yl)piperidine-4-carboxamide | Building block for SMN protein modulators. nih.gov |

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of their constituent atoms. For (4-Bromothiazol-5-yl)methanol, both proton (¹H) and carbon-13 (¹³C) NMR spectra provide definitive evidence for its formation and structure, with data reported to be fully consistent with established literature values. growingscience.com

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to each unique proton in the molecule. Key expected resonances include:

Thiazole (B1198619) Proton (H-2): A singlet in the downfield region of the spectrum, typically around 8.5-9.0 ppm. This significant downfield shift is characteristic of a proton attached to a carbon atom (C-2) positioned between two heteroatoms (nitrogen and sulfur) in an aromatic ring. For a closely related precursor, 4-bromo-5-(1,3-dioxolan-2-yl)thiazole, this proton appears at 8.75 ppm, providing a strong comparative benchmark. growingscience.com

Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) appearing further upfield, generally in the range of 4.5-5.0 ppm. These protons are attached to the carbon of the methanol (B129727) group.

Hydroxyl Proton (-OH): A broad singlet whose chemical shift can vary depending on solvent, concentration, and temperature. It is often observed between 2.0 and 4.0 ppm and may exchange with deuterium (B1214612) in deuterated solvents like D₂O, causing its signal to disappear.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Thiazole H-2 | ~8.5 - 9.0 | Singlet (s) |

| Methylene (-CH₂) | ~4.5 - 5.0 | Singlet (s) or Doublet (d) |

| Hydroxyl (-OH) | Variable (e.g., ~2.0 - 4.0) | Broad Singlet (br s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides complementary information, identifying the chemical environment of each carbon atom. For this compound, four distinct signals are expected, corresponding to the three carbons of the thiazole ring and the one carbon of the methanol side chain. Based on the analysis of its precursor, 4-bromothiazole-5-carbaldehyde, the following assignments can be predicted: growingscience.com

C-2: This carbon, situated between the nitrogen and sulfur atoms, is expected to resonate significantly downfield, likely above 150 ppm. In the precursor aldehyde, this carbon appears at 160.39 ppm. growingscience.com

C-4: The carbon atom directly bonded to the bromine atom is expected to be deshielded, though typically less so than C-2. Its signal is anticipated in the 125-135 ppm range. The precursor aldehyde shows this carbon at 133.06 ppm. growingscience.com

C-5: This carbon, bearing the methanol substituent, would appear in the aromatic region, with its chemical shift influenced by the adjacent bromine and the side chain.

Methanol Carbon (-CH₂OH): The carbon of the methanol group will appear in the aliphatic region of the spectrum, typically between 55 and 65 ppm.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum for this compound, obtained using a KBr pellet, shows several characteristic absorption bands that confirm its structure. growingscience.com

A strong, broad absorption band at 3306 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. growingscience.comspecac.com A distinct peak at 1028 cm⁻¹ corresponds to the C-O stretching vibration of the primary alcohol. growingscience.comspecac.com Additional peaks at 3155 and 3058 cm⁻¹ are assigned to the C-H stretching vibrations of the thiazole ring. growingscience.com

Table 2: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Source |

|---|---|---|---|

| 3306 | O-H Stretch | Alcohol (-OH) | growingscience.com |

| 3155, 3058 | C-H Stretch | Thiazole Ring | growingscience.com |

| 1509 | C=N/C=C Stretch | Thiazole Ring | growingscience.com |

| 1028 | C-O Stretch | Primary Alcohol | growingscience.com |

| 886 | C-H Bending | Thiazole Ring | growingscience.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC/MS)

Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound. For this compound (C₄H₄BrNOS), the molecular weight is 194.05 g/mol . bldpharm.comsigmaaldrich.com In a mass spectrum, the presence of a bromine atom is readily identifiable by a characteristic isotopic pattern of two peaks of nearly equal intensity: the molecular ion peak [M]⁺ and the [M+2]⁺ peak, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

While specific fragmentation data for this compound is not detailed in the provided sources, analysis of related structures suggests that common fragmentation pathways would likely involve the loss of the hydroxyl group (-OH), water (H₂O), or the entire methanol side chain (-CH₂OH). The structure of reaction products from related syntheses has been confirmed using techniques like LC/MS and GC/MS. growingscience.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound, providing a crucial check for purity and confirming the molecular formula. huji.ac.ilbirmingham.ac.uk The theoretical composition of this compound (C₄H₄BrNOS) is calculated as follows:

Table 3: Theoretical Elemental Composition of this compound

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 4 | 48.044 | 24.76 |

| Hydrogen (H) | 1.008 | 4 | 4.032 | 2.08 |

| Bromine (Br) | 79.904 | 1 | 79.904 | 41.18 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.22 |

| Oxygen (O) | 15.999 | 1 | 15.999 | 8.24 |

| Sulfur (S) | 32.06 | 1 | 32.06 | 16.52 |

| Total | 194.046 | 100.00 |

Experimental results from elemental analysis of synthesized batches of the compound would be compared against these theoretical values. A close agreement (typically within ±0.4%) is required to verify the empirical and molecular formula and to confirm the sample's purity. This analytical method is standard for characterizing new compounds, as demonstrated for numerous related thiazole derivatives. growingscience.com

Computational and Theoretical Investigations of 4 Bromothiazol 5 Yl Methanol

Quantum Chemical Studies of Molecular Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic nature of molecules, which governs their structure, stability, and reactivity. For (4-Bromothiazol-5-yl)methanol, these studies can predict its three-dimensional geometry, the distribution of electrons within the molecule, and the energies of its molecular orbitals.

The electronic structure of this compound is characterized by the interplay of the electron-withdrawing bromine atom, the electron-rich thiazole (B1198619) ring, and the polar hydroxymethyl group. cymitquimica.com Density Functional Theory (DFT) is a common quantum chemical method used to investigate such systems. chimicatechnoacta.ru Calculations can reveal the distribution of electron density and the molecular electrostatic potential (MEP).

The MEP map visually represents the charge distribution on the molecule's surface, indicating regions prone to electrophilic and nucleophilic attack. malayajournal.org For this compound, the nitrogen and sulfur atoms in the thiazole ring are expected to be regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating a site for nucleophilic interaction. The bromine atom's presence further influences the electronic landscape, enhancing the electrophilic character of the adjacent carbon atom. cymitquimica.com

Table 1: Illustrative Atomic Charges of this compound from Quantum Chemical Calculations

| Atom | Predicted Partial Charge (Illustrative) |

| N(3) | Negative |

| S(1) | Slightly Positive |

| C(4) | Positive |

| Br(4) | Negative |

| C(5) | Slightly Negative |

| C(methanol) | Positive |

| O(methanol) | Negative |

| H(hydroxyl) | Positive |

Note: The values in this table are illustrative and represent the expected trends based on general chemical principles. Actual values would be obtained from specific quantum chemical calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and localization of these orbitals determine how a molecule interacts with other chemical species. researchgate.netyoutube.com

For this compound, the HOMO is likely to be localized on the electron-rich thiazole ring, particularly involving the sulfur and nitrogen atoms. The LUMO, on the other hand, would be expected to have significant contributions from the antibonding orbitals associated with the carbon-bromine bond and the thiazole ring.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Property |

| HOMO Energy | Relatively high, indicating good electron-donating ability. |

| LUMO Energy | Relatively low, suggesting susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate, indicating a balance between stability and reactivity. |

| HOMO Localization | Primarily on the thiazole ring (S and N atoms). |

| LUMO Localization | Distributed over the thiazole ring and the C-Br bond. |

Note: This table presents expected properties based on FMO theory and studies of similar molecules. researchgate.netresearchgate.net Precise energy values and orbital visualizations would require specific computational modeling.

Reaction Mechanism Studies using Computational Modeling

Computational modeling is an invaluable tool for investigating the detailed pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. dss.go.th For this compound, such studies could elucidate the mechanisms of its various potential transformations.

For instance, the nucleophilic substitution of the bromine atom is a plausible reaction. cymitquimica.com Computational modeling could compare the energetics of different proposed mechanisms, such as an addition-elimination pathway or a direct displacement. Similarly, the oxidation of the methanol (B129727) group to an aldehyde or carboxylic acid could be modeled to understand the reaction energetics and the role of different oxidizing agents. These studies often employ DFT methods to map out the potential energy surface of the reaction. researchgate.net

In Silico Prediction of Chemical Transformations

Beyond studying specific reaction mechanisms, computational tools can be used for the broader in silico prediction of a molecule's potential chemical transformations. nih.gov This can involve knowledge-based systems that use databases of known reactions to predict the likely products of a given set of reactants and conditions. For this compound, such predictions could suggest a range of possible derivatives resulting from reactions at the bromine atom, the hydroxymethyl group, or the thiazole ring itself. These predictions can guide synthetic efforts by highlighting feasible reaction pathways and potential side products.

Computational Approaches to Structure-Activity Relationship (SAR) Exploration for Derivatives

While this compound itself may have biological activity, it also serves as a scaffold for the synthesis of new derivatives with potentially enhanced or novel properties. cymitquimica.com Computational methods are instrumental in exploring the Structure-Activity Relationships (SAR) of these derivatives.

By systematically modifying the structure of this compound in silico—for example, by replacing the bromine with other halogens or functional groups, or by altering the substituent on the hydroxymethyl group—it is possible to calculate various molecular descriptors for each derivative. These descriptors can include electronic properties (like partial charges and dipole moments), steric properties (like molecular volume and surface area), and hydrophobic properties (like the calculated octanol-water partition coefficient, cLogP). nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can then be developed by correlating these calculated descriptors with experimentally determined biological activities. tandfonline.com This approach allows for the rational design of new derivatives with improved potency and selectivity. For instance, studies on other thiazole derivatives have shown that the nature and position of substituents significantly influence their biological activity. tandfonline.com Similar computational SAR studies on derivatives of this compound could accelerate the discovery of new drug candidates or other functional molecules. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.